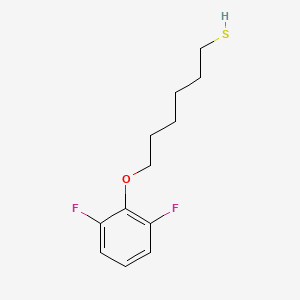

6-(2,6-Difluorophenoxy)hexane-1-thiol

Description

6-(2,6-Difluorophenoxy)hexane-1-thiol (CAS: 885949-95-1) is a sulfur-containing organic compound featuring a hexane backbone with a 2,6-difluorophenoxy group at the 6-position and a terminal thiol (-SH) group.

The 2,6-difluorophenoxy moiety is a common structural motif in medicinal and agrochemical compounds due to its electron-withdrawing properties and ability to modulate pharmacokinetics. However, the hexane-thiol chain in this compound introduces unique reactivity, such as nucleophilic thiol-disulfide exchange, which distinguishes it from other derivatives.

Properties

IUPAC Name |

6-(2,6-difluorophenoxy)hexane-1-thiol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16F2OS/c13-10-6-5-7-11(14)12(10)15-8-3-1-2-4-9-16/h5-7,16H,1-4,8-9H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UYLFHRWNPILEIR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)F)OCCCCCCS)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16F2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Pyrazole and Triazine Derivatives (DHODH Inhibitors)

Compounds such as 5-(4-(2,6-Difluorophenoxy)-3-isopropoxy-5-methyl-1H-pyrazol-1-yl)-2-methoxypyridine (19c) and 3-(4-(2,6-Difluorophenoxy)-3-isopropoxy-5-methyl-1H-pyrazol-1-yl)-6-ethyl-1,2,4-triazin-5-ol (23) share the 2,6-difluorophenoxy group but incorporate heterocyclic cores (pyrazole or triazine) instead of a thiolated alkyl chain.

Key Findings :

Pyrimidine Derivatives (HMRGX1 Receptor Potentiators)

Patented compounds like 4-(2,6-difluorophenoxy)-6-(trifluoromethyl)pyrimidin-2-amine derivatives (Eli Lilly, 2022) retain the 2,6-difluorophenoxy group but integrate a pyrimidine ring and trifluoromethyl substituents.

| Compound | Core Structure | Key Substituents | Application | Synthesis Yield | Reference |

|---|---|---|---|---|---|

| Eli Lilly derivative | Pyrimidine | 2,6-difluorophenoxy, CF3, -NH2 | Pain treatment (HMRGX1) | Not disclosed |

Key Findings :

- Therapeutic Optimization: The pyrimidine core and trifluoromethyl group enhance binding affinity to the HMRGX1 receptor, a target for neuropathic pain. The absence of a heteroaromatic system in this compound likely reduces receptor interaction capabilities.

- Patent Status : Eli Lilly’s derivatives are under active development, contrasting with the discontinued status of the thiol compound .

Transesterification Precursors

A process described in a 2017 patent involves a pyrimidinyl ring substituted with 2,6-difluorophenoxy, where R2 is a transesterifiable group (e.g., methyl ester precursors) .

| Compound | Core Structure | Key Substituents | Application | Synthesis Yield | Reference |

|---|---|---|---|---|---|

| Pyrimidinyl derivative | Pyrimidine | 2,6-difluorophenoxy, variable R2 | Synthetic intermediate | Not disclosed |

Key Findings :

- Utility in Synthesis: The 2,6-difluorophenoxy group here serves as a stable aryl ether in multi-step syntheses. The hexane-thiol chain in this compound may introduce unwanted reactivity (e.g., disulfide formation) in similar contexts.

Structural and Functional Analysis

Common Features

- 2,6-Difluorophenoxy Motif: Present in all compared compounds, this group improves metabolic stability and lipophilicity, enhancing membrane permeability .

Divergent Features

- Thiol vs. Heterocyclic Cores: The thiol group in this compound confers nucleophilic reactivity but limits stability. Pyrazole, triazine, and pyrimidine derivatives leverage aromatic systems for target binding, improving drug-like properties.

- Applications: While DHODH inhibitors and HMRGX1 potentiators have clear therapeutic roles, the discontinued status of this compound suggests unresolved challenges in application or synthesis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.